molecular formula C7H13ClN2O B2802202 (5-Isopropyloxazol-4-yl)methanamine hydrochloride CAS No. 2243514-78-3

(5-Isopropyloxazol-4-yl)methanamine hydrochloride

Cat. No. B2802202
CAS RN: 2243514-78-3
M. Wt: 176.64
InChI Key: GMAKPWAGCYHGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O.ClH/c1-5(2)7-6(3-8)9-4-10-7;/h4-5H,3,8H2,1-2H3;1H . This indicates that the compound contains a isopropyloxazol ring attached to a methanamine group, and it is in the form of a hydrochloride salt .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through various methods, including polyphosphoric acid condensation and reactions involving p-Toluic hydrazide and glycine. These syntheses are characterized by high yield and are well-characterized using spectroscopic methods like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Biological Activity and Applications

  • Cancer Research : Certain derivatives of (5-Isopropyloxazol-4-yl)methanamine have shown potential in cancer research. For instance, N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized via one-pot reactions demonstrated significant cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).

  • Antimicrobial Activity : New quinoline derivatives carrying a 1,2,3-triazole moiety of (5-Isopropyloxazol-4-yl)methanamine have been synthesized and shown to possess notable antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

  • Neuroprotection : Derivatives of (5-Isopropyloxazol-4-yl)methanamine have been explored for neuroprotective properties, particularly as antagonists at non-NMDA excitatory amino acid receptors. This research is significant for developing treatments against neuronal damage (Krogsgaard‐Larsen et al., 1991).

  • Corrosion Inhibition : Amino acid compounds related to (5-Isopropyloxazol-4-yl)methanamine have been used as eco-friendly corrosion inhibitors for steel, demonstrating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

  • Bone Disorder Treatments : A compound structurally related to (5-Isopropyloxazol-4-yl)methanamine has been identified as a potential treatment for bone disorders, targeting the Wnt beta-catenin cellular messaging system (Pelletier et al., 2009).

properties

IUPAC Name

(5-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5(2)7-6(3-8)9-4-10-7;/h4-5H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAKPWAGCYHGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Isopropyloxazol-4-yl)methanamine hydrochloride

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